3,5-Di(2-pyridyl)toluene
Description
3,5-Di(2-pyridyl)toluene is a polypyridyl ligand featuring two pyridyl substituents at the 3- and 5-positions of a central toluene ring. This compound is widely utilized in coordination chemistry due to its ability to act as a tridentate ligand, forming stable complexes with transition metals such as iron(II) . Its synthesis often involves cross-coupling reactions, such as the palladium-catalyzed coupling of 1-bromo-3,5-di(2-pyridyl)benzene with amines or other nucleophiles . Key applications include spin-crossover materials and trinuclear metal complexes, which exhibit unique magnetic and electronic properties .
Properties
Molecular Formula |
C17H14N2 |
|---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(3-methyl-5-pyridin-2-ylphenyl)pyridine |
InChI |
InChI=1S/C17H14N2/c1-13-10-14(16-6-2-4-8-18-16)12-15(11-13)17-7-3-5-9-19-17/h2-12H,1H3 |
InChI Key |
DWIULLDYVPWADD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Key Differences
- Coordination Strength: this compound forms robust trinuclear iron(II) complexes with spin-crossover behavior, while di(2-pyridyl)ketone-based ligands favor mononuclear complexes due to steric and electronic differences .
- Reactivity : Nitro-substituted analogs like 3,5-DNT exhibit explosive reactivity, whereas pyridyl derivatives prioritize stability for material applications .
- Synthetic Flexibility : this compound’s synthesis via palladium catalysis allows modular functionalization, unlike Grignard-dependent benzyl analogs .
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